molecular formula C20H19N3O2 B12148922 1-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]-1H-indole-2-carboxamide

1-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]-1H-indole-2-carboxamide

Cat. No.: B12148922
M. Wt: 333.4 g/mol
InChI Key: ZRZZXHNTHXKODK-UHFFFAOYSA-N
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Description

1-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]-1H-indole-2-carboxamide is a complex organic compound that features a unique structure combining an indole ring with a pyrrolidinone moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]-1H-indole-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts such as SnCl2 and NaOAc in THF to facilitate the formation of the indole ring . The final step involves the coupling of the indole derivative with the pyrrolidinone moiety under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Purification steps such as flash chromatography and recrystallization are employed to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]-1H-indole-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the indole ring or the pyrrolidinone moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and bases like sodium hydride.

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted indole or pyrrolidinone derivatives .

Mechanism of Action

The mechanism of action of 1-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s indole ring can interact with various enzymes and receptors, modulating their activity. The pyrrolidinone moiety may enhance the compound’s binding affinity and specificity . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key biological processes such as cell signaling and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]-1H-indole-2-carboxamide is unique due to the combination of the indole ring and the pyrrolidinone moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

IUPAC Name

1-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]indole-2-carboxamide

InChI

InChI=1S/C20H19N3O2/c1-22-16-9-4-2-7-14(16)13-18(22)20(25)21-15-8-3-5-10-17(15)23-12-6-11-19(23)24/h2-5,7-10,13H,6,11-12H2,1H3,(H,21,25)

InChI Key

ZRZZXHNTHXKODK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NC3=CC=CC=C3N4CCCC4=O

Origin of Product

United States

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